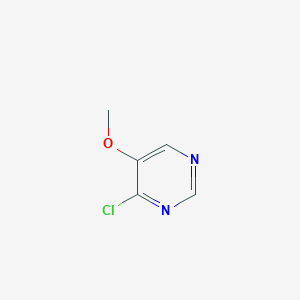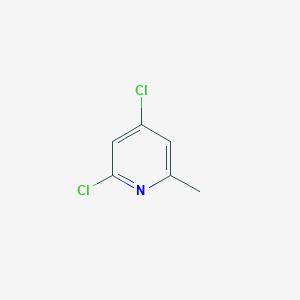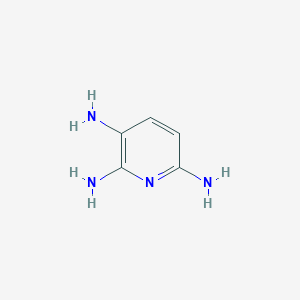
3-(1-Adamantyl)-4-methyl-5-mercapto-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Adamantyl)-4-methyl-5-mercapto-1,2,4-triazole, commonly known as AdMT, is a sulfur-containing heterocyclic compound that has gained attention in recent years for its potential applications in scientific research. AdMT has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments.
Mecanismo De Acción
The mechanism of action of AdMT is not fully understood, but it is thought to involve the inhibition of certain enzymes and the induction of oxidative stress in target cells. AdMT has been found to induce apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial function. In addition, AdMT has been found to inhibit the activity of certain enzymes involved in the progression of neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
AdMT has been found to exhibit a range of biochemical and physiological effects. In addition to its cytotoxic effects against cancer cells, AdMT has been found to exhibit antioxidant activity and to inhibit the activity of certain enzymes involved in the progression of neurodegenerative diseases. AdMT has also been found to exhibit anti-inflammatory effects and to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using AdMT in laboratory experiments is its high potency and selectivity. AdMT has been found to exhibit cytotoxic effects against cancer cells at low concentrations, making it a promising candidate for the development of new cancer therapies. In addition, AdMT has been found to exhibit good stability and solubility in a range of solvents, making it easy to work with in the laboratory. However, one of the limitations of using AdMT in laboratory experiments is its potential toxicity to normal cells. Further studies are needed to determine the optimal concentration and duration of treatment to minimize toxicity.
Direcciones Futuras
There are several potential future directions for research involving AdMT. One area of interest is the development of new cancer therapies based on AdMT. Further studies are needed to determine the optimal dose, duration, and mode of administration for AdMT in cancer treatment. In addition, there is potential for the development of new neuroprotective agents based on AdMT. Further studies are needed to determine the mechanisms of action of AdMT in neuroprotection and to optimize its pharmacokinetic properties. Finally, there is potential for the development of new anti-inflammatory agents based on AdMT. Further studies are needed to determine the optimal dose and duration of treatment for AdMT in inflammatory conditions.
Métodos De Síntesis
AdMT can be synthesized through a multi-step process involving the reaction of adamantane with thiosemicarbazide, followed by cyclization with hydrazine hydrate and subsequent reduction with sodium borohydride. This synthesis method has been well-established in the literature and has been used to produce high yields of AdMT with good purity.
Aplicaciones Científicas De Investigación
AdMT has been studied for its potential applications in various areas of scientific research. One of the most promising areas of application is in the field of cancer research. AdMT has been found to exhibit cytotoxic effects against a range of cancer cell lines, making it a potential candidate for the development of new cancer therapies. In addition, AdMT has also been studied for its potential use as an antioxidant and as an inhibitor of certain enzymes involved in the progression of neurodegenerative diseases.
Propiedades
| 139158-24-0 | |
Fórmula molecular |
C13H19N3S |
Peso molecular |
249.38 g/mol |
Nombre IUPAC |
3-(1-adamantyl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H19N3S/c1-16-11(14-15-12(16)17)13-5-8-2-9(6-13)4-10(3-8)7-13/h8-10H,2-7H2,1H3,(H,15,17) |
Clave InChI |
ANNIHKXRSJJMHU-UHFFFAOYSA-N |
SMILES isomérico |
CN1C(=NN=C1S)C23CC4CC(C2)CC(C4)C3 |
SMILES |
CN1C(=NNC1=S)C23CC4CC(C2)CC(C4)C3 |
SMILES canónico |
CN1C(=NNC1=S)C23CC4CC(C2)CC(C4)C3 |
| 139158-24-0 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


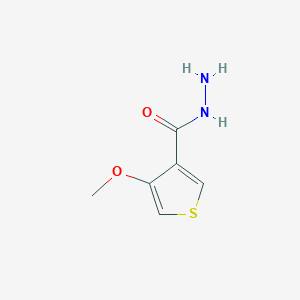

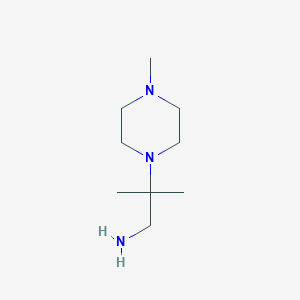

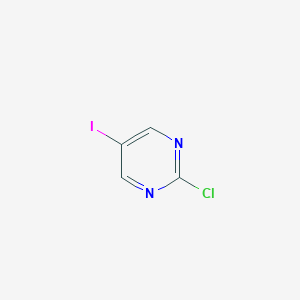
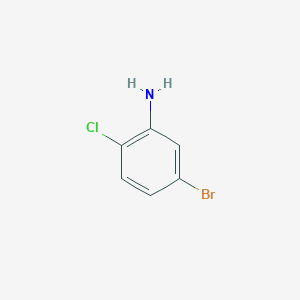
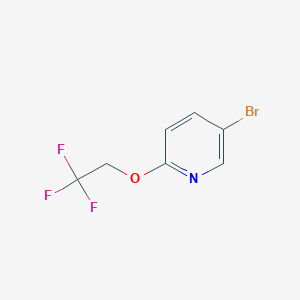
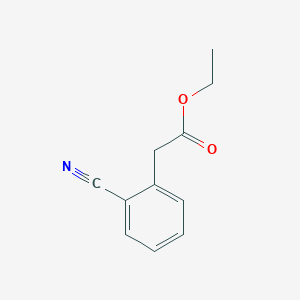


![3-[(3S,6R,9S,11R,15R,20R,23S,26S)-15-[(2-Aminoacetyl)amino]-20-carbamoyl-11-hydroxy-6,23-bis(1H-indol-3-ylmethyl)-2,5,8,14,22,25-hexaoxo-17,18-dithia-1,4,7,13,21,24-hexazatricyclo[24.3.0.09,13]nonacosan-3-yl]propanoic acid](/img/structure/B183925.png)
